6-Bromo-7-chlorochroman-4-one
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Overview
Description
6-Bromo-7-chlorochroman-4-one is a heterocyclic compound that belongs to the chromanone family Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-chlorochroman-4-one typically involves the bromination and chlorination of chroman-4-one derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the chromanone ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to achieve efficient halogenation .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-chlorochroman-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding chromanone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions include various substituted chromanone derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-7-chlorochroman-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Chroman-4-one: Lacks the halogen atoms but shares the core structure.
6-Bromo-chroman-4-one: Contains only the bromine atom.
7-Chloro-chroman-4-one: Contains only the chlorine atom.
Uniqueness: 6-Bromo-7-chlorochroman-4-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C9H6BrClO2 |
---|---|
Molecular Weight |
261.50 g/mol |
IUPAC Name |
6-bromo-7-chloro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H6BrClO2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 |
InChI Key |
AEZKRFOCBWURMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)Br)Cl |
Origin of Product |
United States |
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